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Introduction
The budding yeast cyclin-dependent kinase (CDK) Bur1, in complex with its cyclin Bur2, is a

crucial regulator of transcription elongation and other essential cellular processes. As a

homolog of the human CDK9, the catalytic subunit of the positive transcription elongation factor

b (P-TEFb), Bur1 plays a pivotal role in coordinating the phosphorylation of key substrates to

ensure proper gene expression and maintain genome integrity. This technical guide provides a

comprehensive overview of the known substrates and interacting partners of the Bur1-Bur2

kinase complex, detailing the experimental methodologies used to identify these interactions

and presenting available quantitative data. Furthermore, this guide includes visualizations of

the pertinent signaling pathways and experimental workflows to facilitate a deeper

understanding of the Bur1 regulatory network.

Core Functions of the Bur1-Bur2 Kinase Complex
The Bur1-Bur2 complex is implicated in a multitude of cellular processes, primarily centered

around the regulation of gene transcription. Its functions include:

Transcription Elongation: Bur1 is a key factor in promoting the transition from transcription

initiation to productive elongation. It is recruited to the coding regions of actively transcribed

genes and its kinase activity is essential for this process.[1][2]
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Histone Modification: The Bur1-Bur2 complex is intricately linked to the regulation of histone

modifications that are critical for chromatin structure and gene expression. It is required for

the monoubiquitination of histone H2B on lysine 123 (H2Bub1) by the Rad6/Bre1 complex,

which in turn is a prerequisite for the methylation of histone H3 on lysines 4 and 79 (H3K4me

and H3K79me).[3] Furthermore, Bur1-Bur2 is involved in the methylation of histone H3 on

lysine 36 (H3K36me) by the Set2 methyltransferase.[4]

Cell Cycle Progression: Recent evidence has uncovered a role for Bur1 in vacuole-mediated

cell cycle progression, functioning in concert with the Target of Rapamycin Complex 1

(TORC1) pathway.[5][6][7]

Known Substrates of Bur1 Kinase
The diverse functions of Bur1 are executed through the phosphorylation of a specific set of

substrate proteins. The following table summarizes the key known substrates of Bur1 and the

identified phosphorylation sites.
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Substrate
Phosphorylation
Site(s)

Functional
Consequence of
Phosphorylation

References

Spt5
C-terminal repeat

(CTR) domain

Phosphorylation of the

Spt5 CTR by Bur1 is

crucial for the

recruitment of the

Paf1 complex to

elongating RNA

Polymerase II. This

recruitment is

essential for

downstream histone

modifications and

proper transcription

elongation.

[8][9][10][11]

Rpb1 (CTD)

Serine 5 of the

heptapeptide repeat

(in vitro)

While Bur1 can

phosphorylate the C-

terminal domain

(CTD) of the largest

subunit of RNA

Polymerase II, Rpb1,

in vitro, its significance

as a major in vivo

CTD kinase is

debated. Some

studies suggest it may

play a role in early

elongation.

[1]
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Rad6 Serine 120

Phosphorylation of the

E2 ubiquitin-

conjugating enzyme

Rad6 by Bur1 is

required for its role in

histone H2B

monoubiquitination.

[3]

Sch9

S560, T568, T570,

T574, T575, S709,

T710, S711, T721,

T723, S726

Bur1 directly

phosphorylates the

AGC kinase Sch9, a

key effector of the

TORC1 pathway, to

regulate cell cycle

progression.

[5][6][7][12][13]

Key Interacting Proteins of the Bur1-Bur2 Complex
The Bur1-Bur2 complex functions within a larger network of interacting proteins that modulate

its activity and recruit it to its sites of action. The table below details some of the key interacting

partners.
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Interacting
Protein/Complex

Nature of
Interaction

Functional
Relevance

References

Bur2 Cyclin partner

Bur2 is the essential

cyclin partner that

binds to and activates

Bur1 kinase.

[14]

Paf1 Complex
Genetic and physical

interactions

Bur1-Bur2 is required

for the recruitment of

the Paf1 complex to

transcribed genes, a

critical step in

coupling transcription

elongation with

histone modification.

[4][15][16][17]

Ctk1 Genetic interactions

Bur1 and Ctk1,

another CDK involved

in transcription

elongation, show

synthetic genetic

interactions,

suggesting they have

related but distinct

functions in regulating

RNA Polymerase II.

[1]

Spt4/Spt5 (DSIF)
Genetic and physical

interactions

Bur1 genetically and

physically interacts

with the Spt4/Spt5

complex, and Spt5 is

a major substrate of

Bur1.

[1][18]

Fcp1 Genetic interactions Genetic interactions

between BUR1 and

FCP1, which encodes

a CTD phosphatase,

further link Bur1 to the

[18]
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regulation of Rpb1

CTD phosphorylation.

Set2 Genetic interactions

Bur1 shows genetic

interactions with Set2,

the histone H3K36

methyltransferase,

consistent with its role

in regulating this

histone mark.

[14]

Replication Protein A

(RPA)
Physical interaction

The C-terminal

domain of Bur1

interacts directly with

RPA, suggesting a

role for Bur1 in the

DNA damage

response and

maintenance of

genome stability.

Signaling Pathways and Interaction Networks
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways and protein-protein interactions involving the Bur1-Bur2 complex.
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Caption: A simplified diagram of BUR1 signaling pathways in transcription and cell cycle

control.

Caption: A network map of BUR1's key substrates and interacting proteins.

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and

characterize BUR1 substrates and interacting proteins.
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Co-Immunoprecipitation (Co-IP) from Yeast Cells to
Identify BUR1 Interactors
This protocol is designed to isolate Bur1-containing protein complexes from yeast cell lysates.

Materials:

Yeast strain expressing an epitope-tagged Bur1 (e.g., Bur1-HA, Bur1-FLAG).

YPD or appropriate selective media.

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM

DTT, 1 mM PMSF, and 1x Protease Inhibitor Cocktail.

Wash Buffer: Lysis buffer with 0.1% Triton X-100.

Elution Buffer: 2x SDS-PAGE sample buffer.

Anti-epitope tag antibody (e.g., anti-HA, anti-FLAG).

Protein A/G magnetic beads.

Glass beads (0.5 mm).

Bead beater.

Refrigerated centrifuge.

Western blotting equipment and reagents.

Procedure:

Yeast Culture and Harvest:

Grow a 50 mL culture of the yeast strain to an OD600 of 0.8-1.0.

Harvest cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
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Wash the cell pellet once with ice-cold water and resuspend in 1 mL of ice-cold Lysis

Buffer.

Cell Lysis:

Transfer the cell suspension to a 2 mL screw-cap tube containing an equal volume of

glass beads.

Disrupt the cells by bead beating for 5 cycles of 1 minute on and 1 minute on ice.

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

Transfer the supernatant (whole-cell extract) to a new pre-chilled tube.

Immunoprecipitation:

Determine the protein concentration of the whole-cell extract using a Bradford assay.

Incubate 1-2 mg of total protein with 2-5 µg of the specific antibody for 2-4 hours at 4°C

with gentle rotation.

Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours

at 4°C.

Washing:

Pellet the beads using a magnetic stand and discard the supernatant.

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

Elution and Analysis:

Elute the protein complexes by resuspending the beads in 50 µL of 2x SDS-PAGE sample

buffer and heating at 95°C for 5 minutes.

Analyze the eluate by SDS-PAGE and Western blotting using antibodies against Bur1 and

putative interacting proteins.
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In Vitro Kinase Assay for BUR1 Activity
This protocol describes how to measure the kinase activity of immunoprecipitated Bur1 on a

recombinant substrate.

Materials:

Immunoprecipitated Bur1-Bur2 complex (from Co-IP protocol, but eluted with a non-

denaturing buffer or used directly on beads).

Recombinant substrate protein (e.g., GST-Spt5-CTR, GST-Rpb1-CTD).

Kinase Assay Buffer: 20 mM HEPES-KOH pH 7.6, 10 mM MgCl2, 1 mM DTT, 100 µM ATP.

[γ-32P]ATP (10 µCi/µL).

2x SDS-PAGE sample buffer.

SDS-PAGE and autoradiography equipment.

Procedure:

Prepare Immunoprecipitated Kinase:

Perform immunoprecipitation of epitope-tagged Bur1 as described in the Co-IP protocol,

but wash the beads twice with Kinase Assay Buffer without ATP.

Kinase Reaction:

Resuspend the beads in 20 µL of Kinase Assay Buffer.

Add 1-2 µg of the recombinant substrate protein.

Initiate the reaction by adding 1 µL of [γ-32P]ATP.

Incubate the reaction at 30°C for 30 minutes with gentle agitation.

Stop Reaction and Analyze:
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Stop the reaction by adding 20 µL of 2x SDS-PAGE sample buffer and heating at 95°C for

5 minutes.

Separate the proteins by SDS-PAGE.

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the

phosphorylated substrate.

Chromatin Immunoprecipitation (ChIP) for BUR1
Localization
This protocol is for determining the genomic localization of Bur1 in yeast.

Materials:

Yeast strain expressing epitope-tagged Bur1.

YPD medium.

Formaldehyde (37% solution).

Glycine (2.5 M).

ChIP Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-

100, 0.1% sodium deoxycholate, 1 mM PMSF, and 1x Protease Inhibitor Cocktail.

Sonication Buffer: 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-

100, 0.1% sodium deoxycholate, 0.1% SDS, 1 mM PMSF, and 1x Protease Inhibitor

Cocktail.

ChIP Wash Buffers (Low Salt, High Salt, LiCl, TE).

Elution Buffer: 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS.

Proteinase K.

Phenol:Chloroform:Isoamyl Alcohol.
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Ethanol.

Anti-epitope tag antibody.

Protein A/G magnetic beads.

Sonicator.

qPCR machine and reagents.

Procedure:

Cross-linking and Cell Harvest:

Grow a 50 mL yeast culture to an OD600 of 0.8.

Add formaldehyde to a final concentration of 1% and incubate for 15 minutes at room

temperature.

Quench the cross-linking by adding glycine to a final concentration of 125 mM and

incubating for 5 minutes.

Harvest cells by centrifugation and wash twice with ice-cold TBS.

Chromatin Preparation:

Resuspend the cell pellet in 600 µL of ChIP Lysis Buffer and lyse the cells with glass

beads.

Pellet the spheroplasts and resuspend in 300 µL of Sonication Buffer.

Sonicate the chromatin to an average fragment size of 200-500 bp.

Clarify the sonicated chromatin by centrifugation.

Immunoprecipitation:

Incubate a fraction of the chromatin with 2-5 µg of the specific antibody overnight at 4°C.
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Add pre-washed Protein A/G magnetic beads and incubate for 2 hours at 4°C.

Washing and Elution:

Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash

Buffer, and twice with TE Buffer.

Elute the chromatin by incubating the beads in Elution Buffer at 65°C for 15 minutes.

Reverse Cross-linking and DNA Purification:

Reverse the cross-links by incubating the eluate at 65°C for at least 6 hours.

Treat with RNase A and Proteinase K.

Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

Analysis:

Analyze the enrichment of specific genomic loci by qPCR using primers for target and

control regions.

Conclusion
The Bur1-Bur2 kinase complex is a central regulator of transcription elongation and plays

important roles in histone modification and cell cycle control. Its activity is tightly controlled

through its interaction with its cyclin partner, Bur2, and a network of other regulatory proteins.

The phosphorylation of key substrates, including Spt5, Rad6, and Sch9, mediates the diverse

functions of Bur1. The experimental protocols provided in this guide offer a starting point for

researchers aiming to further investigate the intricate roles of this essential kinase. Future

studies employing quantitative proteomics and advanced biochemical techniques will

undoubtedly uncover additional substrates and interacting partners, further refining our

understanding of the Bur1-centered regulatory network and its potential as a target for

therapeutic intervention.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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